D-Fructose-2,5-13C2
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Overview
Description
D-Fructose-2,5-13C2 is a fructose molecule labeled with two 13-carbon isotopes. This compound has the chemical formula C6H12O6 and a molar mass of 180.15588 g/mol . It is a colorless crystal that is soluble in water and is widely used in biochemical research to study metabolic pathways by tracking the transformation of the labeled carbon atoms .
Preparation Methods
This can be achieved by selective synthesis of 13C labels . One method involves the use of ionic liquid catalysts accompanied by metal salts such as strontium chloride to induce the formation of acetonides from D-fructose . This process is advantageous as it provides satisfactory yields without isomerization to more stable cyclic ketals .
Chemical Reactions Analysis
D-Fructose-2,5-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetone, and metal salts . For example, in the presence of concentrated sulfuric acid, D-fructose can form isomeric acetonides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
D-Fructose-2,5-13C2 is extensively used in scientific research, particularly in the study of metabolic pathways. By introducing a 13C isotope label into the molecule, researchers can follow its transformation in metabolic pathways such as fructose metabolism and glycolytic pathways . This compound is also used in nuclear magnetic resonance (NMR) spectroscopy to probe molecular structures and dynamics. Additionally, it finds applications in metabolic flux analysis, where it helps scrutinize carbon flow within metabolic pathways.
Mechanism of Action
The mechanism of action of D-Fructose-2,5-13C2 involves its incorporation into metabolic pathways where the 13C labels can be tracked. This allows researchers to study the transformation and flow of carbon atoms within these pathways . The molecular targets and pathways involved include fructose metabolism and glycolytic pathways .
Comparison with Similar Compounds
D-Fructose-2,5-13C2 is unique due to its dual 13C isotope labeling, which allows for detailed tracking of metabolic transformations. Similar compounds include other isotope-labeled fructose molecules such as D-Fructose-1-13C and D-Fructose-6-13C. These compounds also find applications in metabolic research but differ in the specific carbon atoms that are labeled, which can influence the pathways and transformations that can be studied.
Properties
CAS No. |
141258-84-6 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
182.141 |
IUPAC Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1 |
InChI Key |
BJHIKXHVCXFQLS-XRBZVELWSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Synonyms |
Advantose FS 95-2,5-13C2; D-(-)-Fructose-2,5-13C2; D-(-)-Levulose-2,5-13C2; D-Arabino-2-hexulose-2,5-13C2; Fructose-2,5-13C2; Fruit Sugar-2,5-13C2; Fujifructo L 95-2,5-13C2; Furucton-2,5-13C2; Hi-Fructo 970-2,5-13C2; Krystar-2,5-13C2; Krystar 300-2,5 |
Origin of Product |
United States |
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